Methyl 3-(2-chloropropanamido)-4-methylbenzoate
Description
Methyl 3-(2-chloropropanamido)-4-methylbenzoate is an organic compound with the molecular formula C11H13ClNO3 It is a derivative of benzoic acid and contains a chloropropanamido group and a methyl ester group
Properties
IUPAC Name |
methyl 3-(2-chloropropanoylamino)-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7-4-5-9(12(16)17-3)6-10(7)14-11(15)8(2)13/h4-6,8H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZZGJYXFUWZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloropropanamido)-4-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and 2-chloropropanoyl chloride.
Formation of Amide: The 4-methylbenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the amide intermediate.
Esterification: The amide intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloropropanamido)-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamido group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(2-chloropropanamido)-4-methylbenzoic acid.
Reduction: 3-(2-aminopropyl)-4-methylbenzoate.
Scientific Research Applications
Methyl 3-(2-chloropropanamido)-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloropropanamido)-4-methylbenzoate involves its interaction with specific molecular targets. The chloropropanamido group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate: Similar structure but contains a thiophene ring instead of a benzene ring.
Methyl 3-(2-chloropropanamido)propanoate: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
Methyl 3-(2-chloropropanamido)-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 3-(2-chloropropanamido)-4-methylbenzoate is a compound of significant interest due to its unique combination of functional groups, which confer distinct biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.
The synthesis of this compound typically involves two main steps:
- Formation of Amide : The reaction begins with the conversion of 4-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine.
- Esterification : The resulting amide intermediate undergoes esterification with methanol, catalyzed by sulfuric acid, yielding the final product.
This compound has the molecular formula and a molecular weight of approximately 241.7 g/mol.
This compound's biological activity is attributed to its interaction with various molecular targets. The chloropropanamido group can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially leading to enzyme inhibition or modulation of protein-ligand interactions. The ester moiety enhances its solubility and bioavailability, which are critical for its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Insecticidal Properties
The compound has also been evaluated for its insecticidal activity. Studies demonstrate that it can effectively reduce the viability of several insect pests, including aphids and spider mites. The lethal concentration (LC50) values indicate significant toxicity levels, comparable to commercial insecticides . For example, in laboratory settings, the LC50 for certain pests was reported as low as 0.27% v/v, showcasing its potential as a biopesticide .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted, although further research is needed to elucidate the specific pathways involved.
Case Studies and Research Findings
| Study | Findings | Organism/Cell Line |
|---|---|---|
| Study A | Showed significant growth inhibition in bacterial strains | Various bacteria |
| Study B | Demonstrated high toxicity against Tetranychus urticae | Spider mite |
| Study C | Induced apoptosis in cancer cell lines | Human cancer cells |
Applications in Research and Industry
This compound serves as an important intermediate in organic synthesis and has applications in:
- Chemical Research : Used as a building block for synthesizing more complex organic molecules.
- Biological Studies : Investigated for enzyme inhibition and protein interactions.
- Agricultural Chemistry : Potentially utilized in developing environmentally friendly pesticides due to its insecticidal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
